(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride (8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230799-51-4
VCID: VC4603173
InChI: InChI=1S/C11H21NO.ClH/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11;/h9-10H,2-8,12H2,1H3;1H
SMILES: CC1CCC2(CC1)CCC(O2)CN.Cl
Molecular Formula: C11H22ClNO
Molecular Weight: 219.75

(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride

CAS No.: 2230799-51-4

Cat. No.: VC4603173

Molecular Formula: C11H22ClNO

Molecular Weight: 219.75

* For research use only. Not for human or veterinary use.

(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride - 2230799-51-4

Specification

CAS No. 2230799-51-4
Molecular Formula C11H22ClNO
Molecular Weight 219.75
IUPAC Name (8-methyl-1-oxaspiro[4.5]decan-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H21NO.ClH/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11;/h9-10H,2-8,12H2,1H3;1H
Standard InChI Key KTPHKPGFUKRXHR-UHFFFAOYSA-N
SMILES CC1CCC2(CC1)CCC(O2)CN.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

The compound is systematically named (8-methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride, with the following identifiers:

PropertyValueSource Citation
CAS Registry Number2230799-51-4
Molecular FormulaC₁₁H₂₂ClNO
Molecular Weight219.75 g/mol
Synonyms2230799-51-4; {8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride

The parent amine (8-methyl-1-oxaspiro[4.5]decan-2-yl)methanamine (CID 130583616) has a molecular formula of C₁₁H₂₁NO and a molecular weight of 183.29 g/mol before hydrochloride salt formation .

Structural Features

The spirocyclic core consists of a dioxane ring (1-oxaspiro) fused to a decane ring at the 4,5-positions. The methyl group at the 8-position introduces steric hindrance, while the methanamine moiety provides a reactive site for further functionalization . The hydrochloride salt forms via protonation of the amine group, improving crystallinity and solubility in polar solvents.

Stereochemical Considerations

The spiro junction creates a rigid bicyclic framework, limiting conformational flexibility. The compound’s Undefined Atom Stereocenter Count is 1, as reported for its structural analogs , suggesting potential for chiral resolution in synthetic applications.

Synthesis and Manufacturing

Synthetic Pathways

Physicochemical Properties

PropertyValueMethod/Source
SolubilityHigh in water, methanolHydrochloride salt
StabilityStable at room temperature
XLogP3~2 (estimated from analogs)
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors2 (ether O, amine N)

The hydrochloride salt’s Topological Polar Surface Area (TPSA) is 35.3 Ų, indicating moderate permeability . Its rotatable bond count of 1 reflects conformational rigidity .

Applications in Research

Synthetic Intermediate

The compound serves as a building block for:

  • Spirocyclic Alkaloids: Mimicking natural products with bioactive properties.

  • Pharmaceutical Candidates: Functionalization at the amine group enables drug discovery .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Differences
(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochlorideC₁₁H₂₂ClNO219.75Hydrochloride salt, 8-methyl
(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamineC₁₂H₂₃NO197.328,8-dimethyl, no salt

The additional methyl group in the analog increases hydrophobicity (XLogP3 = 2 vs. ~1.5 for the parent amine), while the hydrochloride salt enhances aqueous solubility .

Recent Advances and Future Directions

Recent synthetic methodologies, such as the Curtius rearrangement and reductive amination , could streamline large-scale production. Future studies should explore:

  • Biological Screening: Target identification using high-throughput assays.

  • Derivatization: Developing prodrugs or fluorescent probes via amine modification.

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